molecular formula C17H14N2O2S2 B2768334 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone CAS No. 864922-91-8

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone

Cat. No.: B2768334
CAS No.: 864922-91-8
M. Wt: 342.43
InChI Key: DEONGRJYPBOFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone is a heterocyclic compound that contains a thiadiazole ring

Biochemical Analysis

Biochemical Properties

The compound 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone has been shown to interact with various enzymes and proteins. For instance, it has been suggested to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters . This interaction could potentially influence various biochemical reactions within the body .

Cellular Effects

In cellular models, this compound has been shown to have significant effects. It has been suggested to reduce cognitive damage and improve neuropsychic behavior in mice, making it a promising molecule to treat depression . It also appears to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it has been suggested to inhibit MAO-A, which could lead to changes in neurotransmitter levels . This inhibition could potentially influence gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has been shown to be stable and does not degrade rapidly

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone typically involves the reaction of 4-methoxyphenylthiourea with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiols or thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share a similar ring structure but contain an oxygen atom instead of sulfur.

    1,3,4-Thiadiazole derivatives: These compounds have a different substitution pattern on the thiadiazole ring.

Uniqueness

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-21-14-9-7-13(8-10-14)16-18-17(23-19-16)22-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEONGRJYPBOFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.